N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
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Overview
Description
The compound “N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide” is a type of nitrogen-containing heterocycle . The pyrazole core of this compound is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .
Synthesis Analysis
The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Physical And Chemical Properties Analysis
The related compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±28.0 °C at 760 mmHg, and a flash point of 112.7±24.0 °C .Scientific Research Applications
Synthesis and Biological Evaluation
This compound is part of broader research into the synthesis of heterocyclic compounds, which are valuable in medicinal chemistry for their diverse biological activities. For example, the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene) derivatives showcases a method for creating structurally complex and potentially biologically active molecules (El-Essawy & Rady, 2011). Similarly, novel dicationic imidazo[1,2-a]pyridines have been studied for their antiprotozoal properties, demonstrating the potential of furan-derivatives in addressing parasitic infections (Ismail et al., 2004).
Chemical Properties and Reactivity
Research into the chemical properties and reactivity of compounds containing the furan-3-carboxamide moiety has led to the discovery of novel synthetic pathways and potential applications in creating more effective chemical agents. For instance, the exploration of unfused heterobicycles as amplifiers of phleomycin introduces a method for enhancing the efficacy of existing antibiotics through structural modification of furan derivatives (Brown & Cowden, 1982).
Antileukemic and Anticancer Activities
The synthesis and antileukemic activities of furanyl, pyranyl, and ribosyl derivatives of certain carboxamides reveal the potential of these compounds in cancer treatment. These studies indicate that modifications to the core structure can lead to significant biological activity against cancer cells (Earl & Townsend, 1979).
Novel Anticancer and Anti-Inflammatory Agents
Further research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplifies the ongoing efforts to discover novel therapeutic agents. These derivatives showcase the potential for new treatments based on furan-3-carboxamide analogs in addressing both cancer and inflammation (Rahmouni et al., 2016).
Future Directions
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, which is part of the compound , is considered a promising area for future research . It’s suitable for parallel synthesis and can be used as a bifunctional scaffold . The introduction of different substituents in different positions of the pyrazole and/or piperazine rings opens up possibilities for the synthesis of a variety of compounds .
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[1,5-a]pyridine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds. Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can have downstream effects on DNA replication and cell division.
Pharmacokinetics
Similar compounds have been synthesized in a manner that allows for the introduction of different substituents, potentially influencing these properties .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of its target protein. For example, if the compound inhibits CDK2, it could lead to cell cycle arrest, potentially inducing apoptosis in certain cell types .
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUYZJLIKQLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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